Ethyl 4,5-dihydroxypiperidine-3-carboxylate;hydrochloride
Description
Ethyl 4,5-dihydroxypiperidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H15NO4·HCl It is a derivative of piperidine, a six-membered heterocyclic amine
Properties
IUPAC Name |
ethyl 4,5-dihydroxypiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-2-13-8(12)5-3-9-4-6(10)7(5)11;/h5-7,9-11H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAASTNWFKPCQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC(C1O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dihydroxypiperidine-3-carboxylate;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Hydroxylation: The piperidine derivative undergoes hydroxylation to introduce hydroxyl groups at the 4 and 5 positions.
Esterification: The hydroxylated piperidine is then esterified with ethyl chloroformate to form the ethyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dihydroxypiperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a simpler piperidine derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Simplified piperidine derivatives.
Substitution: Halogenated or alkylated piperidine derivatives.
Scientific Research Applications
Ethyl 4,5-dihydroxypiperidine-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of ethyl 4,5-dihydroxypiperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler derivative without the hydroxyl and ester groups.
4-Hydroxypiperidine: Contains a single hydroxyl group.
5-Hydroxypiperidine: Contains a single hydroxyl group at a different position.
Uniqueness
Ethyl 4,5-dihydroxypiperidine-3-carboxylate;hydrochloride is unique due to the presence of both hydroxyl groups and the ethyl ester, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Biological Activity
Ethyl 4,5-dihydroxypiperidine-3-carboxylate; hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethyl 4,5-dihydroxypiperidine-3-carboxylate; hydrochloride is derived from piperidine and contains hydroxyl groups that may influence its reactivity and biological interactions. The presence of these functional groups is crucial for its activity, potentially enhancing solubility and interaction with biological targets.
Pharmacological Effects
The biological activity of ethyl 4,5-dihydroxypiperidine-3-carboxylate can be attributed to several mechanisms:
- Caspase Activation : Similar compounds induce apoptosis via caspase activation, particularly caspase-3, which is critical for the execution phase of cell apoptosis. This process involves upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- Intracellular Calcium Levels : The modulation of intracellular calcium levels has been observed in studies involving related compounds. Increased calcium levels can trigger apoptotic pathways and enhance the production of reactive oxygen species (ROS), contributing to cell death in cancer cells .
Study on Antioxidant Activity
A study evaluated various piperidine derivatives' ability to activate the Nrf2 pathway in vitro. Ethyl 4,5-dihydroxypiperidine-3-carboxylate was included in the screening process due to its structural properties. Results indicated that it significantly increased Nrf2 activity compared to control groups, suggesting potential therapeutic applications in oxidative stress-related conditions .
Anticancer Research
In a study focusing on similar piperidine derivatives, researchers treated HL-60 leukemia cells with various concentrations of these compounds. The results showed a concentration-dependent increase in apoptosis markers, including elevated caspase-3 activity and changes in mitochondrial membrane potential. Although ethyl 4,5-dihydroxypiperidine-3-carboxylate was not the primary focus, it was noted for its structural relevance and potential effectiveness based on preliminary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
